3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 2,5-dimethylbenzenesulfonyl group at position 3 and a 3-methylphenyl substituent on the amine at position 3.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-19-9-4-5-10-20(19)29-23(26-22)24(27-28-29)32(30,31)21-14-16(2)11-12-17(21)3/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZDTYTMAKBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds under mild conditions.
Coupling with Quinazoline: The final step involves coupling the triazole intermediate with a quinazoline derivative, typically under catalytic conditions to form the desired triazoloquinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
The compound 3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of triazole rings into quinazoline structures has been shown to enhance their efficacy as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that This compound may possess similar properties .
Tyrosinase Inhibition
The compound is also being investigated as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in cosmetic applications to treat hyperpigmentation disorders. Studies have demonstrated that modifications in the quinazoline structure can lead to enhanced inhibitory activity against tyrosinase .
Table 1: Comparison of Tyrosinase Inhibitory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 25.75 | Competitive Inhibition |
| Compound A | 29.9 | Mixed-type Inhibition |
| Compound B | 40.0 | Non-competitive Inhibition |
Anti-inflammatory Properties
Research has indicated that quinazoline derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation . This suggests that This compound may also be explored for its potential in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various quinazoline derivatives and evaluated their biological activities against cancer cell lines and tyrosinase. The results indicated that structural modifications significantly influenced their potency. The synthesized derivatives showed promising results in vitro, with several compounds demonstrating IC50 values comparable to established drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of quinazoline derivatives with target enzymes like tyrosinase. These studies revealed critical interactions that contribute to the inhibitory effects observed in experimental assays . For instance, hydrogen bonding with key residues was noted as a significant factor in enhancing inhibitory activity.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analog is 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (RN: 866807-85-4) . The differences include:
- Substituent Position : The target compound has a 3-methylphenyl group, while the analog features a 4-methylbenzyl group.
- Linkage Type : The analog includes a benzyl (CH₂Ph) linkage, introducing additional flexibility, whereas the target compound has a direct phenyl attachment.
Table 1: Structural Comparison
| Feature | Target Compound | Analog (RN: 866807-85-4) |
|---|---|---|
| Substituent at N-position | 3-Methylphenyl | 4-Methylbenzyl |
| Sulfonyl Group | 2,5-Dimethylbenzenesulfonyl | 2,5-Dimethylbenzenesulfonyl |
| Molecular Flexibility | Rigid phenyl linkage | Flexible benzyl spacer |
Hypothetical Property Differences
Based on structural principles:
- Lipophilicity : The benzyl group in the analog may increase logP compared to the target compound, enhancing membrane permeability .
- Electronic Effects : The electron-donating methyl groups on the sulfonyl benzene ring (2,5-dimethyl) may stabilize the sulfonyl moiety, influencing solubility and metabolic stability in both compounds .
Biological Activity
Structure
The compound consists of several functional groups:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Quinazoline moiety : A bicyclic structure that includes a benzene and a pyrimidine.
- Sulfonyl group : Enhances solubility and reactivity.
Molecular Formula
The molecular formula is with a molecular weight of approximately 370.47 g/mol.
The biological activity of this compound may involve interactions with various biological targets, including:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Possible modulation of receptor activity, influencing cellular signaling pathways.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial properties : Inhibition of bacterial growth.
- Anti-inflammatory effects : Reduction of inflammatory markers in vitro and in vivo.
- Anticancer activity : Induction of apoptosis in cancer cell lines.
Case Studies
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Activity
Synthetic Pathways
The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Quinazoline Synthesis : Condensation reactions between appropriate amines and carbonyl compounds.
- Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.
Characterization Techniques
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
